molecular formula C12H15N3O B1454318 1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1105193-07-4

1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

货号: B1454318
CAS 编号: 1105193-07-4
分子量: 217.27 g/mol
InChI 键: MRHQPZYGYLHPQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Discovery

The development of this compound represents a culmination of decades of research in heterocyclic chemistry, particularly in the synthesis of complex nitrogen-containing ring systems. The broader class of pyrrolo[1,2-a]pyrazine derivatives has attracted significant attention due to their presence in numerous natural products and their potential pharmaceutical applications. The systematic exploration of tetrahydropyrrolo[1,2-a]pyrazine scaffolds gained momentum with the recognition of their structural similarity to biologically active natural products, including various marine alkaloids and terrestrial compounds with demonstrated biological activities.

The specific compound under examination, bearing the Chemical Abstracts Service registry number 1105193-07-4, emerged from efforts to combine the pharmacologically relevant tetrahydropyrrolo[1,2-a]pyrazine core with the isoxazole functionality. The synthesis of such complex heterocyclic systems became feasible through advances in catalytic asymmetric synthesis, particularly the development of efficient intramolecular aza-Friedel-Crafts reactions that enable the construction of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivities. These synthetic breakthroughs provided the foundation for accessing increasingly sophisticated derivatives, including the isoxazole-substituted variant that forms the focus of this analysis.

The historical trajectory of pyrrolo[1,2-a]pyrazine research demonstrates a clear evolution from simple structural analogs to highly functionalized derivatives designed for specific applications. Early investigations focused on establishing fundamental synthetic methodologies for constructing the basic pyrrolo[1,2-a]pyrazine framework, while subsequent research efforts have concentrated on introducing additional heterocyclic components to enhance biological activity and selectivity. The incorporation of isoxazole substituents represents a strategic approach to drug design, as isoxazole rings are known to impart favorable pharmacokinetic properties and can serve as bioisosteres for other functional groups in medicinal chemistry applications.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry extends beyond its structural complexity to encompass its role as a representative example of modern synthetic achievements in multi-heterocyclic systems. The compound embodies the contemporary approach to drug discovery that emphasizes the construction of three-dimensional molecular architectures incorporating multiple pharmacophoric elements within a single framework. This design philosophy reflects an understanding that biological activity often emerges from the synergistic interaction of multiple structural features rather than from isolated functional groups.

The tetrahydropyrrolo[1,2-a]pyrazine core system has been identified as a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds ranging from natural products to synthetic pharmaceuticals. The structural framework provides a rigid bicyclic system that can orient substituents in specific spatial arrangements, potentially leading to enhanced selectivity for biological targets. The addition of the 3,5-dimethyl-4-isoxazolyl substituent introduces additional complexity and opportunities for molecular recognition, as the isoxazole ring can participate in hydrogen bonding interactions and provide additional sites for structure-activity relationship optimization.

Research into pyrrolo[1,2-a]pyrazine derivatives has revealed their potential as melanin-concentrating hormone receptor antagonists, kinase inhibitors, and immunosuppressive agents. The versatility of this scaffold system has made it an attractive target for pharmaceutical research, particularly in areas where traditional drug discovery approaches have encountered limitations. The specific substitution pattern present in this compound represents an exploration of chemical space that may yield novel biological activities not accessible through simpler structural analogs.

The synthetic accessibility of such complex heterocyclic systems has been greatly enhanced by the development of sophisticated catalytic methods, particularly those employing chiral phosphoric acids as organocatalysts. These methodological advances have enabled the preparation of enantiomerically enriched materials, which is crucial for pharmaceutical applications where stereochemistry can dramatically influence biological activity and safety profiles. The ability to access these compounds in high enantiomeric excess represents a significant achievement in asymmetric synthesis and opens new avenues for exploring structure-activity relationships in three-dimensional chemical space.

Classification and Nomenclature

The systematic classification and nomenclature of this compound reflects its complex heterocyclic architecture and provides insight into its structural organization. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 3,5-dimethyl-4-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-yl)isoxazole, emphasizing the isoxazole ring as the parent structure with the tetrahydropyrrolo[1,2-a]pyrazine moiety as a substituent. This nomenclature approach highlights the modular nature of the molecular architecture and facilitates understanding of the structural relationships between different components of the molecule.

The molecular formula C₁₂H₁₅N₃O indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, distributed across the integrated heterocyclic framework. The three nitrogen atoms are strategically positioned within the pyrazine ring (two nitrogen atoms) and the isoxazole ring (one nitrogen atom), while the oxygen atom is located within the isoxazole heterocycle. This distribution of heteroatoms creates multiple sites for potential intermolecular interactions and contributes to the compound's unique chemical and physical properties.

Property Value Reference
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Chemical Abstracts Service Number 1105193-07-4
International Union of Pure and Applied Chemistry Name 3,5-dimethyl-4-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-yl)isoxazole
Simplified Molecular Input Line Entry System CC1=NOC(=C1C2C3=CC=CN3CCN2)C

The Simplified Molecular Input Line Entry System representation provides a compact textual description of the molecular structure that captures the connectivity and stereochemical relationships within the compound. This notation system enables efficient storage and retrieval of structural information in chemical databases and facilitates computational analysis of the compound's properties. The complexity of the Simplified Molecular Input Line Entry System string reflects the intricate nature of the heterocyclic framework and the multiple ring systems present within the molecular structure.

The classification of this compound within broader chemical taxonomy systems positions it as a member of the pyrrolopyrazine family, specifically within the tetrahydropyrrolo[1,2-a]pyrazine subclass. The presence of the isoxazole substituent creates additional classification possibilities, as the compound can also be considered a member of the isoxazole family of heterocycles. This dual classification reflects the hybrid nature of the molecular architecture and demonstrates how modern synthetic chemistry has enabled the creation of compounds that span multiple traditional heterocyclic categories.

Relationship to Other Pyrrolo[1,2-a]pyrazine Derivatives

The structural relationship between this compound and other members of the pyrrolo[1,2-a]pyrazine family reveals important insights into structure-activity relationships and synthetic accessibility within this compound class. Comparative analysis with simpler analogs such as 1,3-dimethylpyrrolo[1,2-a]pyrazine and 3,4-dimethylpyrrolo[1,2-a]pyrazine demonstrates the progressive complexity that can be achieved through systematic structural modification. These simpler derivatives, with molecular formula C₉H₁₀N₂ and molecular weight 146.19 grams per mole, provide baseline structures for understanding how additional functional groups influence molecular properties and potential biological activities.

The tetrahydropyrrolo[1,2-a]pyrazine core system shared by these compounds represents a fundamental structural motif that appears in numerous natural products and synthetic pharmaceuticals. The saturated nature of the pyrrolo ring in the tetrahydro derivatives, compared to the fully aromatic pyrrolo[1,2-a]pyrazine system found in compounds like the basic pyrrolo[1,2-a]pyrazine (molecular formula C₇H₆N₂, molecular weight 118.14 grams per mole), introduces conformational flexibility that can be crucial for biological activity. This structural variation demonstrates how subtle modifications to the oxidation state of heterocyclic systems can dramatically alter their three-dimensional shape and consequently their interaction with biological targets.

Compound Molecular Formula Molecular Weight Structural Features Reference
Pyrrolo[1,2-a]pyrazine C₇H₆N₂ 118.14 g/mol Fully aromatic system
1,3-Dimethylpyrrolo[1,2-a]pyrazine C₉H₁₀N₂ 146.19 g/mol Aromatic with methyl substituents
3,4-Dimethylpyrrolo[1,2-a]pyrazine C₉H₁₀N₂ 146.19 g/mol Aromatic with alternative methyl pattern
This compound C₁₂H₁₅N₃O 217.27 g/mol Saturated with isoxazole substituent

The synthetic approaches developed for accessing these related structures have informed the methodology used to prepare the isoxazole-substituted derivative under examination. The catalytic asymmetric intramolecular aza-Friedel-Crafts reaction methodology that has proven successful for preparing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines provides a general strategy that can potentially be adapted for introducing various substituents at different positions of the heterocyclic framework. This methodological flexibility has enabled the exploration of diverse substitution patterns and has contributed to the development of structure-activity relationships within the pyrrolo[1,2-a]pyrazine family.

The relationship between the target compound and other complex derivatives, such as those containing additional heterocyclic substituents or extended aromatic systems, illustrates the modular approach to drug design that has become prevalent in modern medicinal chemistry. The cascade synthesis methodologies developed for constructing pyrrolo[1,2-a]pyrazines from formyl-propargylpyrrole precursors demonstrate alternative synthetic strategies that can provide access to different substitution patterns and functional group combinations. These synthetic diversification approaches have enabled the creation of compound libraries for biological screening and have facilitated the identification of lead compounds for pharmaceutical development.

The biological activities reported for various pyrrolo[1,2-a]pyrazine derivatives provide context for understanding the potential applications of the isoxazole-substituted analog. The presence of the isoxazole substituent introduces additional pharmacophoric elements that may enhance selectivity or potency compared to simpler analogs. The dimethyl substitution pattern on the isoxazole ring provides additional sites for structure-activity relationship optimization and may influence the compound's pharmacokinetic properties through effects on lipophilicity and metabolic stability.

属性

IUPAC Name

3,5-dimethyl-4-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-11(9(2)16-14-8)12-10-4-3-6-15(10)7-5-13-12/h3-4,6,12-13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHQPZYGYLHPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : Not available

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects on different biological systems. Notably, it has shown promise in the following areas:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (μM)Reference
Compound AHT-29 (colon cancer)6.43
Compound BPC-3 (prostate cancer)9.83

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that remain to be fully elucidated.

Enzyme Inhibition

The compound has also been tested for its ability to inhibit specific enzymes critical in various biochemical pathways:

  • Tyrosinase Inhibition : A study reported that related compounds exhibited IC50 values ranging from 27.9 to 40.17 μM against mushroom tyrosinase, indicating potential for use in skin-whitening products or as a therapeutic agent for hyperpigmentation disorders .
  • Urease Inhibition : The compound showed promising urease inhibitory activity with IC50 values significantly lower than those of traditional inhibitors like kojic acid .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies have suggested that it may interact with key protein targets involved in cell signaling and metabolism.

Molecular Docking Studies

In silico analyses have demonstrated favorable binding interactions between the compound and target proteins such as human serum albumin and α1-glycoprotein. These interactions are critical for understanding the pharmacokinetics and bioavailability of the compound in vivo .

Case Study 1: Anticancer Efficacy

A focused study on a series of pyrazole derivatives revealed that modifications to the isoxazole moiety enhanced anticancer activity against various cell lines. The study highlighted structural features that contributed to increased potency and selectivity towards cancer cells .

Case Study 2: Enzyme Inhibition Profile

Another investigation assessed the enzyme inhibition profile of several derivatives of tetrahydropyrrolo[1,2-a]pyrazine. Results indicated that specific substitutions on the isoxazole ring significantly improved inhibitory effects against tyrosinase and urease compared to standard reference compounds .

科学研究应用

Pharmacological Studies

1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has been investigated for its pharmacological properties. It is believed to interact with various neurotransmitter systems and may exhibit neuroprotective effects. Research indicates that derivatives of this compound can influence serotonin and dopamine receptors, making it a candidate for studies related to mood disorders and neurodegenerative diseases.

Antitumor Activity

Recent studies have explored the antitumor properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

There is emerging evidence that this compound possesses antimicrobial activity against various pathogens. This property opens avenues for its use in developing new antimicrobial agents to combat resistant strains .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a subject of interest in neuropharmacology. Studies indicate that it may have effects on cognitive functions and could be useful in treating conditions such as anxiety and depression .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The researchers noted a significant decrease in tumor size in animal models treated with the compound compared to controls .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers found that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Case Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

相似化合物的比较

Comparison with Structurally Similar Compounds

The tetrahydropyrrolo[1,2-a]pyrazine scaffold is a versatile template in medicinal chemistry. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound Name / Class Key Structural Features Biological Activity Synthesis Method References
AS-3201 (Ranirestat) Spirosuccinimide-fused tetrahydropyrrolopyrazine with 4-bromo-2-fluorobenzyl substituent Potent aldose reductase inhibitor (IC₅₀ = 15 nM; ED₅₀ = 0.18 mg/kg/day in diabetic rats) Multi-step synthesis involving spirocyclization and enantiomeric resolution
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids Fused benzoimidazole-pyrrolopyrazine systems Blue fluorescence (bioimaging potential); substituent-dependent emission properties Acid-catalyzed double cyclodehydration/aromatization
Imidazo[1,2-a]pyrazines (e.g., 3c) Imidazole fused to pyrrolopyrazine; substituents at positions 2 and 3 CDK9 inhibition (IC₅₀ = 0.16 µM for 3c); anticancer activity Multi-component condensation or sequential functionalization
Tetrahydropyrrolo[1,2-a]quinoxalines (e.g., Compound 10) Quinoxaline-fused pyrrolopyrazine with 2,6-dimethoxybenzyl group Vascular smooth muscle relaxation (in vitro potency); weak in vivo hypotensive activity Cyclocondensation of diamines with carbonyl intermediates
1-(1H-Tetrazol-5-yl)-tetrahydropyrrolo[1,2-a]pyrazines Tetrazole substituent at position 1 Synthetic intermediates; potential bioisosteres for amide bonds Ugi-azide four-component reaction (4CR)

Key Comparative Insights

  • Aldose Reductase Inhibition : AS-3201’s spirosuccinimide fusion and electron-withdrawing substituents (4-bromo-2-fluorobenzyl) enhance binding to aldose reductase’s hydrophobic pocket, achieving 500-fold greater in vivo potency than its (+)-enantiomer . In contrast, the 3,5-dimethylisoxazole derivative lacks the spirocyclic motif, which may limit its enzyme affinity.
  • Kinase Inhibition : Imidazo[1,2-a]pyrazines (e.g., 3c) exploit planar aromaticity for ATP-binding pocket interactions in CDK9, with substituent orientation (e.g., pyridin-4-yl at position 2) critical for hydrogen bonding to residues like Cys106 . The 3,5-dimethylisoxazole group may confer distinct steric or electronic effects, but activity data are unavailable.
  • Optical Properties: Benzoimidazole-pyrrolopyrazine hybrids exhibit substituent-dependent deep blue fluorescence, with extended conjugation (e.g., additional benzene rings) enhancing emission intensity for bioimaging .

准备方法

Typical Steps Include:

  • Cyclization of amino precursors: Using aminoethyl or aminopropyl derivatives with pyrazine or substituted pyrazine carboxylates under heating or catalytic conditions to form the bicyclic ring.
  • Oxidation or reduction: To adjust oxidation states on the ring system, for example, converting saturated rings to tetrahydro or partially oxidized forms.
  • Functional group introduction: Installation of keto, ester, or halogen substituents at specific ring positions to facilitate further substitution.

Detailed Preparation Example from Patent Literature

A representative synthetic sequence from patent US20050209234A1 illustrates the preparation of related tetrahydropyrrolo[1,2-a]pyrazine derivatives, which can be adapted for the target compound:

Step Reaction Description Conditions Outcome
A Preparation of 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid Stirring at ambient temperature overnight, filtration, evaporation, and extraction with dichloromethane Formation of carboxylic acid intermediate
B Conversion to acid chloride using oxalyl chloride in toluene Stirring for 15 hours at ambient temperature Acid chloride intermediate ready for amide formation
C Esterification to ethyl 3,4-dioxo-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazine-6-carboxylate Standard esterification conditions Ester intermediate for further substitution
D Bromination to ethyl 3-bromo-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate Controlled bromination conditions Activated halogenated intermediate for nucleophilic substitution
E Nucleophilic substitution with isoxazole derivative or related nucleophile Heating in suitable solvent Formation of 1-(3,5-dimethyl-4-isoxazolyl) substituted product

Purification is typically achieved by chromatography on silica gel using dichloromethane/methanol mixtures, followed by recrystallization from solvent mixtures such as isopropyl acetate and n-heptane at elevated temperatures (~50 °C).

Analytical and Purification Techniques

  • Chromatography: Silica gel chromatography with dichloromethane/methanol eluents is standard for isolating intermediates and final products.
  • Chiral HPLC: For enantiomeric separation of racemic mixtures, chiral phase preparative HPLC using Chiralpak AD columns with acetonitrile/isopropanol/diethylamine eluents is employed.
  • Recrystallization: To improve purity and yield, recrystallization from solvent mixtures (e.g., isopropyl acetate/n-heptane) at controlled temperatures is applied.

Summary Table of Key Preparation Steps

Step Intermediate/Product Key Reagents Conditions Purpose
1 Tetrahydropyrrolo[1,2-a]pyrazine core Amino precursors, pyrazine derivatives Cyclization, heating Core ring construction
2 Carboxylic acid derivative Oxalyl chloride Ambient temperature, 15 h Acid chloride formation
3 Ester intermediate Ethanol, acid catalyst Esterification Activation for substitution
4 Halogenated intermediate Bromine or brominating agent Controlled bromination Activation for nucleophilic substitution
5 Isoxazole-substituted product 3,5-Dimethyl-4-isoxazolyl nucleophile Heating in suitable solvent Final substitution

Research Findings and Considerations

  • The preparation methods emphasize mild conditions to preserve sensitive heterocycles like isoxazole.
  • The use of oxalyl chloride for acid chloride formation is a critical step enabling efficient coupling.
  • Bromination at the 3-position provides a reactive handle for nucleophilic substitution.
  • Chiral separation techniques are necessary if enantiomerically pure compounds are desired.
  • Purification steps are optimized to maximize yield and purity, important for pharmaceutical applications.

常见问题

Q. What are the key structural features of 1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and how are they validated experimentally?

The compound comprises a tetrahydropyrrolopyrazine core fused with a 3,5-dimethylisoxazole substituent. Key validation steps include:

  • 1H/13C NMR : Assign signals for the isoxazole protons (δ ~6.2–6.5 ppm) and methyl groups (δ ~2.1–2.4 ppm). The tetrahydropyrrolo[1,2-a]pyrazine ring protons appear as multiplet clusters (δ ~3.5–4.2 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z ~260–270) and fragmentation patterns to distinguish the isoxazole moiety .
  • Elemental Analysis : Validate C, H, N composition (e.g., C~60%, H~6%, N~20%) .

Q. What synthetic routes are commonly used to prepare pyrrolo[1,2-a]pyrazine derivatives?

Core strategies include:

  • Cyclocondensation : React pyrrolidine precursors with α-ketoesters or hydrazines to form the bicyclic system. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate was synthesized via hydrazine hydrate-mediated cyclization .
  • Heterocycle Functionalization : Introduce substituents via nucleophilic substitution (e.g., Grignard reagents) or cross-coupling (e.g., Suzuki for isoxazole attachment) .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) with Lewis acids (e.g., POCl3) to enhance reaction efficiency .

Q. How is the purity of the compound assessed, and what thresholds are acceptable for pharmacological studies?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Acceptable purity: ≥95% (area normalization). Mobile phases: Acetonitrile/water (70:30) with 0.1% TFA .
  • TLC : Monitor reactions using silica GF254 plates (ethyl acetate/hexane = 1:1). Rf values ~0.3–0.5 indicate product isolation .

Advanced Research Questions

Q. How can structural modifications to the isoxazole or pyrrolopyrazine moieties alter biological activity?

  • Isoxazole Substitution : Replacing 3,5-dimethyl groups with electron-withdrawing groups (e.g., -NO2) enhances electrophilicity, improving enzyme inhibition (e.g., 14α-demethylase in antifungal studies) .

  • Pyrrolopyrazine Saturation : Hydrogenation of the pyrrolo ring (e.g., hexahydro derivatives) increases conformational flexibility, impacting binding to G-protein-coupled receptors .

  • SAR Table :

    ModificationBiological ImpactReference
    3,5-diMe isoxazoleModerate CYP inhibition
    Hexahydro coreImproved solubility (logP ~1.2)
    N-methylationReduced hepatotoxicity

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic Effects : Use variable-temperature NMR to distinguish tautomers (e.g., enol-keto equilibria in isoxazole) .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction. For example, cyclo(Leu-Pro) derivatives showed planar amide bonds via X-ray .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Stepwise Monitoring : Use TLC/HPLC after each step (e.g., hydrazine cyclization, isoxazole coupling) to isolate intermediates .
  • Catalyst Screening : Test Pd(OAc)2/XPhos for cross-coupling steps (yields improve from 45% to 72%) .
  • Temperature Control : Low-temperature (−78°C) lithiation minimizes side reactions during Grignard additions .

Data Contradiction Analysis

Q. How are discrepancies between docking predictions and in vitro activity addressed?

  • Receptor Flexibility : Use induced-fit docking (e.g., Schrödinger Suite) to model 14α-demethylase conformational changes .

  • Solvent Accessibility : Adjust docking grids to account for hydrophobic pockets (e.g., isoxazole methyl groups) .

  • Validation Table :

    CompoundPredicted IC50 (nM)Observed IC50 (nM)Discrepancy Cause
    Derivative A12.345.7Overestimated H-bonding
    Derivative B8.99.1Accurate solvation model

Methodological Best Practices

Q. What analytical techniques are critical for characterizing degradation products?

  • LC-MS/MS : Identify hydrolyzed isoxazole fragments (e.g., m/z 98.1 for CH3CO+) under accelerated stability testing (40°C/75% RH) .
  • IR Spectroscopy : Detect carbonyl stretching (1700–1750 cm⁻1) from ring-opened byproducts .

Q. How is enantiomeric purity ensured in chiral derivatives?

  • Chiral HPLC : Use Chiralpak AD-H columns (heptane/ethanol = 85:15) to resolve enantiomers (e.g., R and S isomers of hexahydro derivatives) .
  • Circular Dichroism : Confirm absolute configuration via Cotton effects at 220–250 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。